molecular formula C23H22FN3O2 B11595725 5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11595725
M. Wt: 391.4 g/mol
InChI Key: ZRBLLKXCOVYKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a fluorophenoxy group, and an oxazole ring, making it a versatile molecule for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile stands out due to its combination of a piperidine ring, a fluorophenoxy group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H22FN3O2/c24-19-6-8-20(9-7-19)28-16-22-26-21(15-25)23(29-22)27-12-10-18(11-13-27)14-17-4-2-1-3-5-17/h1-9,18H,10-14,16H2

InChI Key

ZRBLLKXCOVYKOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)COC4=CC=C(C=C4)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.